molecular formula C5H11ClN2O B591980 (S)-5-aminopiperidin-2-one hydrochloride CAS No. 672883-95-3

(S)-5-aminopiperidin-2-one hydrochloride

Cat. No.: B591980
CAS No.: 672883-95-3
M. Wt: 150.606
InChI Key: KFJLLOJCPFYWRV-WCCKRBBISA-N
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Description

(S)-5-Aminopiperidin-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an amino group at the 5-position and a ketone group at the 2-position of the piperidine ring, with the hydrochloride salt form enhancing its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-aminopiperidin-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-piperidine-2-one.

    Amination Reaction:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the purity and availability of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing techniques like crystallization, filtration, and drying to obtain the final product in its pure hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Aminopiperidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(S)-5-Aminopiperidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-aminopiperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

    Piperidine: A basic structure similar to (S)-5-aminopiperidin-2-one but lacks the amino and ketone functional groups.

    Piperidin-2-one: Similar to (S)-5-aminopiperidin-2-one but without the amino group at the 5-position.

    5-Aminopiperidine: Similar to (S)-5-aminopiperidin-2-one but lacks the ketone group at the 2-position.

Uniqueness: (S)-5-Aminopiperidin-2-one hydrochloride is unique due to the presence of both the amino and ketone functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5S)-5-aminopiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJLLOJCPFYWRV-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655137
Record name (5S)-5-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672883-95-3
Record name (5S)-5-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5-Amino-piperidin-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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